molecular formula C13H11N7S B14941430 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941430
M. Wt: 297.34 g/mol
InChI Key: KLKKCYZJNSYIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide to form the triazole ring. This step often requires heating and the presence of a catalyst.

    Formation of the Thiadiazole Ring: The triazole intermediate is further cyclized with sulfur or a sulfur-containing reagent to form the thiadiazole ring.

    Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction with a pyridine derivative, often under basic conditions and with the aid of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example:

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways.

    Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microbial organisms.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]IMIDAZOLE: Similar structure but with an imidazole ring instead of a thiadiazole ring.

Uniqueness

6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N7S

Molecular Weight

297.34 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11N7S/c1-8-9(7-19(2)17-8)12-18-20-11(15-16-13(20)21-12)10-5-3-4-6-14-10/h3-7H,1-2H3

InChI Key

KLKKCYZJNSYIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.